methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
Description
Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a pyrrolidinyl group, and a sulfide linkage
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYHIFMFKNTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Intermediate
The synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea or thiourea under refluxing conditions.
Reaction Conditions
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, urea.
- Solvent : Ethanol or acetic acid.
- Temperature : 80–100°C.
- Time : 12–24 hours.
Thionation with Phosphorus Pentasulfide (P₂S₅)
The 4-oxo group is converted to a thione using P₂S₅ in pyridine. This step is critical for subsequent alkylation.
Reaction Conditions
- Reactants : Pyrazolo[3,4-d]pyrimidin-4(5H)-one, P₂S₅.
- Solvent : Pyridine.
- Temperature : Reflux (115°C).
- Time : 6–8 hours.
Characterization Data
Methylation of Thione Intermediate
The thione at position 6 is alkylated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Reaction Conditions
- Reactants : 6-Thioxo intermediate, CH₃I.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Potassium carbonate.
- Temperature : 60–80°C.
- Time : 4–6 hours.
Characterization Data
Substitution at Position 4 with Pyrrolidine
The 4-chloro intermediate (generated via POCl₃ treatment of the 4-oxo compound) undergoes SNAr with pyrrolidine.
Reaction Conditions
- Reactants : 4-Chloro intermediate, pyrrolidine.
- Solvent : Dichloromethane (DCM) or THF.
- Temperature : Room temperature.
- Time : 12–24 hours.
Characterization Data
Method 2: Direct Cyclocondensation with Pre-Functionalized Moieties
One-Pot Assembly of the Core
An alternative route involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbothioamide with methyl isothiocyanate. This method introduces the methylsulfanyl group early in the synthesis.
Reaction Conditions
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbothioamide, methyl isothiocyanate.
- Solvent : Ethanol.
- Catalyst : Triethylamine.
- Temperature : Reflux.
- Time : 8–12 hours.
Characterization Data
Late-Stage Functionalization
The pyrrolidinyl group is introduced via Mitsunobu reaction or palladium-catalyzed coupling.
Reaction Conditions (Mitsunobu)
- Reactants : 4-Hydroxy intermediate, pyrrolidine, DIAD, PPh₃.
- Solvent : THF.
- Temperature : 0°C to room temperature.
- Time : 6–12 hours.
Characterization Data
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 40–50% | 30–40% |
| Key Advantage | High purity | Fewer steps |
| Limitation | Long reaction time | Lower yield |
| Functional Group Order | Thione → SCH₃ | SCH₃ early |
Chemical Reactions Analysis
Oxidation of the Sulfide Group
The methyl sulfide group at position 6 undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product (Yield) |
|---|---|---|---|---|---|
| 1 | mCPBA (1.2 eq) | DCM | 0 → 25 | 3 | Sulfoxide (85%) |
| 2 | H₂O₂ (3 eq) | AcOH | 80 | 6 | Sulfone (72%) |
Mechanistic Insight :
-
mCPBA selectively oxidizes the sulfide to sulfoxide via electrophilic oxygen transfer .
-
H₂O₂ in acetic acid facilitates further oxidation to sulfone through radical intermediates .
Nucleophilic Substitution at Sulfur
The methyl sulfide group can be displaced by nucleophiles under basic conditions:
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Product (Yield) |
|---|---|---|---|---|---|
| 1 | NaSH (2) | Et₃N (2) | DMF | 100 | Thiol derivative (68%) |
| 2 | PhNH₂ (1.5) | K₂CO₃ (3) | DMSO | 120 | Aniline derivative (55%) |
Key Observation :
-
Steric hindrance from the pyrazolo[3,4-d]pyrimidine core reduces reactivity, necessitating elevated temperatures .
Desulfurization
Raney nickel-mediated desulfurization removes the methyl sulfide group:
| Entry | Conditions | Time (h) | Product (Yield) |
|---|---|---|---|
| 1 | Raney Ni, H₂ (1 atm), EtOH | 24 | De-sulfurized pyrazolo[3,4-d]pyrimidine (83%) |
Application :
Functionalization of the Pyrrolidinyl Group
The pyrrolidinyl substituent at position 4 participates in:
-
Quaternization : Reaction with methyl iodide in acetonitrile forms a quaternary ammonium salt (yield: 91%) .
-
Ring-Opening : Treatment with HCl opens the pyrrolidine ring, yielding a secondary amine intermediate .
Stability and Reactivity Trends
Scientific Research Applications
Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a pyrazolopyrimidine characterized by a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a pyrrolidinyl group, and a sulfide linkage. It has applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine Research is being done to explore its potential as a therapeutic agent for various diseases.
- Industry It is used to develop new materials and chemical processes.
The compound is of interest in medicinal chemistry for its potential biological activities, particularly its antitumor properties. Research includes investigation into its mechanism of action and structure-activity relationships (SAR).
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.
- Coupling Reactions Suzuki-Miyaura coupling is a common method used to introduce aryl groups.
Mechanism of Action
The mechanism of action of methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents.
Phenylpyrrolidines: These compounds have a phenyl group and a pyrrolidinyl group but lack the pyrazolo[3,4-d]pyrimidine core.
Sulfide-containing compounds: These compounds contain a sulfide linkage but differ in their overall structure.
Biological Activity
Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
- Chemical Formula : C16H17N5S
- Molecular Weight : 311.4 g/mol
- CAS Number : 339106-41-1
- Density : 1.38 g/cm³ (predicted)
- Boiling Point : 485.2 °C (predicted)
- Acidity Constant (pKa) : 3.54 (predicted)
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in cancer cell proliferation.
Case Study: Antitumor Evaluation
In a study conducted by researchers, this compound was tested against various cancer cell lines. The results indicated a strong inhibitory effect on DHFR activity, resulting in significant cytotoxicity against methotrexate-resistant cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7.76 |
| HepG2 | 9.76 |
| HCT116 | Not specified |
The compound demonstrated a selectivity profile that suggests it may be more effective against certain types of cancer cells compared to traditional antifolates .
The mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis and cell division. By targeting DHFR, the compound disrupts folate metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance, the presence of a pyrrolidine moiety enhances the compound's ability to penetrate cellular membranes and interact with target enzymes.
Comparative Analysis with Other Pyrazole Derivatives
A comparison with other pyrazole-based kinase inhibitors reveals that this compound exhibits superior potency against specific targets such as CDK2 and AKT.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Methyl 1-phenyl... | DHFR | <10 |
| GSK2141795 (Uprosertib) | AKT | 18 |
| Compound from recent studies | CDK2 | <50 |
Q & A
Q. What are the established synthetic routes for methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and heterocyclic ring formation. For example, pyrazolo[3,4-d]pyrimidine scaffolds are synthesized via cyclocondensation of substituted aminopyrazoles with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key variables include:
- Temperature : Elevated temperatures (>100°C) improve cyclization efficiency but may degrade thermally sensitive substituents.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates heterocycle formation but requires post-reaction purification to remove metal residues.
- Solvent Polarity : Higher polarity solvents enhance solubility of intermediates but may complicate isolation of hydrophobic final products .
Yield optimization requires a Design of Experiments (DoE) approach to balance these variables.
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Analytical validation should combine:
- HPLC-UV/HRMS : For purity assessment (≥95% by area normalization) and molecular weight confirmation. Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl sulfide at C6, pyrrolidinyl at C4). Key signals include downfield shifts for pyrimidine protons (δ 8.5–9.0 ppm) and pyrrolidinyl CH₂ groups (δ 2.5–3.5 ppm) .
- X-ray Crystallography : For absolute configuration verification if chiral centers are present .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of substituents in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic effects directing substituent placement. For example:
- Electrophilic Aromatic Substitution (EAS) : Fukui indices identify nucleophilic sites (e.g., C6 for sulfide introduction) .
- Transition State Analysis : Predicts steric hindrance from bulky groups (e.g., phenyl at N1) affecting reaction pathways .
Combine with cheminformatics tools (e.g., RDKit) to generate structure-activity relationships (SAR) for biological targets .
Q. How can conflicting biological activity data for structurally similar pyrazolo[3,4-d]pyrimidines be resolved?
- Methodological Answer : Discrepancies often arise from:
- Solubility Differences : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent interference .
- Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseScan®) to identify non-specific binding .
- Metabolic Instability : Conduct microsomal stability assays (human/rat liver microsomes) to compare half-lives .
Statistical meta-analysis of published data (e.g., RevMan) can identify outliers and normalize results .
Q. What methodologies address the compound’s photodegradation or hydrolytic instability during storage?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions (pH 3–9) to identify degradation products .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- HPLC-PDA-MS/MS : Track degradation pathways (e.g., sulfide oxidation to sulfoxide) and quantify kinetics .
Experimental Design & Data Analysis
Q. How to design a SAR study for optimizing the compound’s kinase inhibition profile?
- Methodological Answer : Key steps include:
- Analog Library Synthesis : Focus on substituent variations at C4 (pyrrolidinyl), C6 (sulfide), and N1 (phenyl). Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
- Kinase Assays : Prioritize ATP-competitive inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values .
Q. What experimental and computational approaches resolve contradictions in NMR vs. X-ray structural data?
- Methodological Answer : Contradictions may arise from dynamic effects (NMR) vs. static crystal packing (X-ray). Address via:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of pyrrolidinyl signals at elevated temperatures) .
- Molecular Dynamics (MD) Simulations : Simulate solution-state behavior (AMBER force field) to match NMR observations .
- Hirshfeld Surface Analysis : Compare X-ray packing interactions (e.g., π-stacking of phenyl groups) with MD-derived solvent shells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
